Cas no 82564-12-3 ((2S,3S,4R,5R,6S)-3,4,5-trihydroxy-2-(hydroxymethyl)-6-[(4aS,7aS)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yloxy]tetrahydro-2H-pyran-2-yl (2E)-8-hydroxy-7-(hydroxymethyl)-2,6-dimethylocta-2,6-dienoate (non-preferred name))

(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-2-(hydroxymethyl)-6-[(4aS,7aS)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yloxy]tetrahydro-2H-pyran-2-yl (2E)-8-hydroxy-7-(hydroxymethyl)-2,6-dimethylocta-2,6-dienoate (non-preferred name) structure
82564-12-3 structure
Nome del prodotto:(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-2-(hydroxymethyl)-6-[(4aS,7aS)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yloxy]tetrahydro-2H-pyran-2-yl (2E)-8-hydroxy-7-(hydroxymethyl)-2,6-dimethylocta-2,6-dienoate (non-preferred name)
Numero CAS:82564-12-3
MF:C25H36O11
MW:512.54674911499
CID:1806226
PubChem ID:6440702

(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-2-(hydroxymethyl)-6-[(4aS,7aS)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yloxy]tetrahydro-2H-pyran-2-yl (2E)-8-hydroxy-7-(hydroxymethyl)-2,6-dimethylocta-2,6-dienoate (non-preferred name) Proprietà chimiche e fisiche

Nomi e identificatori

    • (2S,3S,4R,5R,6S)-3,4,5-trihydroxy-2-(hydroxymethyl)-6-[(4aS,7aS)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yloxy]tetrahydro-2H-pyran-2-yl (2E)-8-hydroxy-7-(hydroxymethyl)-2,6-dimethylocta-2,6-dienoate (non-preferred name)
    • LogP
    • (2S,3S,4R,5R,6S)-3,4,5-trihydroxy-2-(hydroxymethyl)-6-[(4aS,7aS)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yloxy]tetrahydro-2H-pyran-2-yl (2E)-8-hydroxy-7-(hydroxymethyl)-2,6-dimethylocta-2,6-dienoate
    • [(2S,3S,4R,5R,6S)-6-[[(4aS,7aS)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-3,4,5-trihydroxy-2-(hydroxymethyl)oxan-2-yl] (2E)-8-hydroxy-7-(hydroxymethyl)-2,6-dimethylocta-2,6-dienoate
    • Amareloside
    • 82564-12-3
    • beta-D-Glucopyranoside, 5-((8-hydroxy-2,6-dimethyl-1-oxo-2,6-octadienyl)oxy)-1,4a,5,7a-tetrahydro-7-(hydroxymethyl)cyclopenta(c)pyran-1-yl, (1S-(1alpha,4aalpha,5beta(2E,6E),7aalpha))-
    • 6-Epiaucubin 8-hydroxy-2,6-dimethyl-2,6-octadienoate
    • Inchi: InChI=1S/C25H36O11/c1-13(6-8-26)4-3-5-14(2)23(32)34-17-10-15(11-27)19-16(17)7-9-33-24(19)36-25-22(31)21(30)20(29)18(12-28)35-25/h5-7,9-10,16-22,24-31H,3-4,8,11-12H2,1-2H3
    • Chiave InChI: XFXKHZQKQMNRDM-UHFFFAOYSA-N
    • Sorrisi: C\C(CC\C=C(\C)C(=O)OC1C=C(CO)C2C1C=COC2OC1OC(CO)C(O)C(O)C1O)=C/CO |c:18,t:11|

Proprietà calcolate

  • Massa esatta: 512.22576196g/mol
  • Massa monoisotopica: 512.22576196g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 36
  • Conta legami ruotabili: 11
  • Complessità: 888
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.4
  • Superficie polare topologica: 175Ų

(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-2-(hydroxymethyl)-6-[(4aS,7aS)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yloxy]tetrahydro-2H-pyran-2-yl (2E)-8-hydroxy-7-(hydroxymethyl)-2,6-dimethylocta-2,6-dienoate (non-preferred name) Letteratura correlata

Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd